molecular formula C7H11NO B13768145 5-Methyl-2-azabicyclo[4.1.0]heptan-3-one

5-Methyl-2-azabicyclo[4.1.0]heptan-3-one

Cat. No.: B13768145
M. Wt: 125.17 g/mol
InChI Key: VMMBPGXMECNGGH-UHFFFAOYSA-N
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Description

5-Methyl-2-azabicyclo[410]heptan-3-one is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-azabicyclo[4.1.0]heptan-3-one can be achieved through several methods. One common approach involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) and gold (I) . This method allows for the formation of the bicyclic structure with high efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale cycloisomerization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-azabicyclo[4.1.0]heptan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or lactones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted bicyclic compounds, ketones, lactones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Methyl-2-azabicyclo[4.1.0]heptan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-azabicyclo[4.1.0]heptan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.1]heptane: A similar bicyclic compound with a different ring structure.

    3-Azabicyclo[3.1.1]heptane: Another bicyclic compound with a different nitrogen placement.

    7-Oxabicyclo[2.2.1]heptane: A bicyclic compound with an oxygen atom in the ring

Uniqueness

5-Methyl-2-azabicyclo[4.1.0]heptan-3-one is unique due to its specific ring structure and the presence of a methyl group at the 5-position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

5-methyl-2-azabicyclo[4.1.0]heptan-3-one

InChI

InChI=1S/C7H11NO/c1-4-2-7(9)8-6-3-5(4)6/h4-6H,2-3H2,1H3,(H,8,9)

InChI Key

VMMBPGXMECNGGH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)NC2C1C2

Origin of Product

United States

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